molecular formula C5H6INO B1427781 3-Ethyl-5-iodo-isoxazole CAS No. 1427195-43-4

3-Ethyl-5-iodo-isoxazole

Cat. No.: B1427781
CAS No.: 1427195-43-4
M. Wt: 223.01 g/mol
InChI Key: AYZHPZAABZVAQX-UHFFFAOYSA-N
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Description

3-Ethyl-5-iodo-isoxazole is a chemical compound with the CAS Number: 1427195-43-4. It has a molecular weight of 223.01 and its IUPAC name is 3-ethyl-5-iodoisoxazole .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C5H6INO . The InChI code for this compound is 1S/C5H6INO/c1-2-4-3-5 (6)8-7-4/h3H,2H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a yellow liquid . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthesis and Biological Properties

Recent studies in organic chemistry have focused on the chemistry of heterocyclic compounds like isoxazoles, which are found in bioactive compounds, pharmaceuticals, and agrichemicals. Isoxazol-5(4H)-ones and their derivatives, including those related to 3-Ethyl-5-iodo-isoxazole, exhibit significant biological properties. These properties include antibacterial, anti-inflammatory, antifungal, anticancer, analgesic, fungicidal, and insecticidal activities. Development of eco-friendly synthesis methods for these compounds is of high interest, as exemplified by the work of Kiyani and Mosallanezhad (2018).

Antiviral Activity

Isoxazoles derived from 5-iodo-isoxazole, such as 5-isoxazol-5-yl-2′-deoxyuridines, have shown antiviral activity against various viruses including herpes simplex viruses 1 and 2, Encephalomyocarditis virus, Coxsackie B3, and vesicular stomatitis virus. This highlights the potential of this compound derivatives in antiviral research, as demonstrated by Lee, Park, & Kim (2008).

Anticancer and Electrochemical Behavior

Studies have also focused on the synthesis of isoxazole derivatives for their potential anticancer properties and electrochemical behavior. Research by Badiger, Khatavi, & Kamanna (2022) evaluated the in vitro anticancer activity of synthesized isoxazole compounds against lung cancer cells. The electrochemical behavior of these compounds was also studied, showing potential as novel drug-like candidates.

Antimicrobial Activities

The synthesis of novel isoxazolines, including derivatives of this compound, has been researched for antimicrobial activities. A study by Gaonkar, Rai, & Prabhuswamy (2007) on novel isoxazolines demonstrated potent to weak antimicrobial activity, suggesting potential in developing new antimicrobial agents.

Antituberculosis Activity

Research on mefloquine-isoxazole carboxylic esters, related to this compound, showed promising results in antituberculosis activity. Mao et al. (2010) found that these compounds were highly specific for Mycobacterium tuberculosis and effective in infected macrophages, indicating their potential in tuberculosis treatment (Mao et al., 2010).

Corrosion Inhibition

Isoxazole derivatives have also been studied for their application in corrosion inhibition. Aslam et al. (2020) investigated an isoxazole derivative as an environmentally friendly corrosion inhibitor for mild steel in acidic medium, showing high inhibition efficiency (Aslam et al., 2020).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 3-Ethyl-5-iodo-isoxazole can be found on the product page . It is always recommended to handle chemicals with appropriate safety measures.

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that there is a potential for future research and development in the synthesis and application of isoxazole derivatives, including 3-Ethyl-5-iodo-isoxazole.

Biochemical Analysis

Biochemical Properties

3-Ethyl-5-iodo-isoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, isoxazole derivatives are known to bind to enzymes such as histone deacetylases (HDACs), thereby modulating gene expression and cellular processes . The interaction between this compound and HDACs can lead to the inhibition of enzyme activity, resulting in changes in chromatin structure and gene transcription.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isoxazole derivatives have been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . The compound’s impact on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, can lead to alterations in cell proliferation, survival, and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as an inhibitor of specific enzymes, such as HDACs, by binding to their active sites and preventing substrate access . This inhibition can result in the accumulation of acetylated histones, leading to changes in chromatin structure and transcriptional regulation. Additionally, this compound may interact with other proteins and receptors, influencing their activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound’s stability in various conditions, including different pH levels and temperatures, can influence its efficacy and potency . Degradation products of this compound may also have distinct biological activities, contributing to the overall temporal effects observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity . Threshold effects and dose-response relationships are critical considerations in determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biotransformation and elimination. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, half-life, and overall pharmacokinetic profile. Additionally, this compound may influence metabolic flux and metabolite levels, impacting cellular energy production and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity and molecular size can influence its ability to cross cell membranes and reach target sites . Once inside the cell, this compound may interact with intracellular transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with chromatin and influence gene expression. Alternatively, the compound may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism and signaling.

Properties

IUPAC Name

3-ethyl-5-iodo-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZHPZAABZVAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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